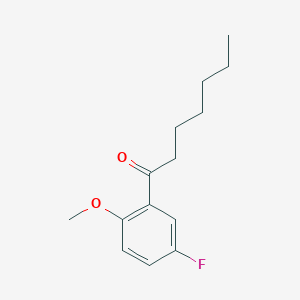

1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

Description

Contextualization of Aromatic Ketones within Modern Organic Synthesis

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly bonded to an aromatic ring. molport.comresearchgate.net This structural motif imparts unique reactivity and physical properties, establishing them as crucial intermediates in a wide range of synthetic applications. molport.com They serve as foundational building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. molport.comgoogle.com

The versatility of aromatic ketones stems from the reactivity of both the carbonyl group and the aromatic ring. The carbonyl group can undergo nucleophilic addition and reduction to form alcohols, or be used in condensation reactions to create larger, more complex molecules. molport.com The aromatic ring, while generally stable, can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. molport.com A key synthetic route to aromatic ketones is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.comnih.gov This reaction is a cornerstone of organic synthesis, enabling the direct introduction of an acyl group onto an aromatic ring. nih.govbldpharm.com

The Role and Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into organic molecules, particularly aromatic systems, has a profound impact on their chemical and biological properties. google.comchemicalbook.com Fluorine is the most electronegative element, and its presence can significantly alter the electronic environment of an aromatic ring. hymasynthesis.com This high electronegativity leads to a strong carbon-fluorine bond, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.govchemicalbook.com

Furthermore, the substitution of hydrogen with fluorine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, and transport properties within biological systems. nih.gov The small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance, yet its electronic effects can lead to substantial changes in reactivity and binding affinity to biological targets. nih.gov These unique properties have made fluorinated aromatic compounds highly valuable in medicinal chemistry for the development of new therapeutic agents and in materials science for creating polymers with enhanced thermal stability and chemical resistance. google.com

Overview of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one in Chemical Research

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical structure suggests its relevance as a research chemical and a potential intermediate in the synthesis of more complex molecules. The compound combines the features of a fluorinated aromatic ketone with a methoxy (B1213986) group and a seven-carbon alkyl chain.

The synthesis of this compound can be logically approached through established synthetic methodologies. A plausible route is the Friedel-Crafts acylation of 4-fluoroanisole (B119533) with heptanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride. The directing effects of the methoxy and fluoro substituents on the aromatic ring would guide the acylation to the desired position.

Alternatively, the synthesis could be achieved via a Grignard reaction. The corresponding Grignard reagent, 5-Fluoro-2-methoxyphenylmagnesium bromide, is a known commercially available reagent. molport.com Reaction of this Grignard reagent with heptanal, followed by oxidation of the resulting secondary alcohol, would yield the target ketone.

The physicochemical properties of this compound can be inferred from its structure and data available for analogous compounds. The presence of the fluorine and methoxy groups on the aromatic ring, along with the heptanoyl chain, will influence its polarity, solubility, and reactivity.

Below are data tables for the likely starting materials and a closely related compound, which provide context for the expected properties of this compound.

Table 1: Properties of a Key Synthetic Precursor

| Property | Value |

| Compound Name | 5-Fluoro-2-methoxybenzaldehyde researchgate.net |

| CAS Number | 19415-51-1 researchgate.net |

| Molecular Formula | C₈H₇FO₂ researchgate.net |

| Molecular Weight | 154.14 g/mol researchgate.net |

| Melting Point | 41-46 °C researchgate.net |

Table 2: Properties of a Structurally Similar Ketone

| Property | Value |

| Compound Name | 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one |

| Molecular Formula | C₉H₉FO₂ |

| Monoisotopic Mass | 168.05865 Da |

| Predicted XlogP | 1.9 |

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₉FO₂ |

| Molecular Weight | 238.30 g/mol |

| XLogP3-AA | 4.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 7 |

Note: The data in Table 3 are predicted values and have not been experimentally verified.

The study of compounds like this compound is valuable for understanding the interplay of different functional groups on the properties of aromatic ketones. Its synthesis and characterization would provide further insights into the reactivity of fluorinated aromatic systems and could serve as a stepping stone for the development of new molecules with potential applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO2/c1-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17-2/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVCHBTJGYTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, a combination of one-dimensional and multi-dimensional NMR experiments would be essential for unambiguous structural elucidation.

Despite extensive searches of scientific literature and chemical databases, detailed experimental NMR spectroscopic data for the specific compound this compound are not publicly available at this time. The following sections outline the types of data that would be expected from a comprehensive NMR analysis of this molecule.

High-Resolution One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

One-dimensional NMR experiments are the foundation of structural characterization, providing fundamental information about the different types of nuclei present in the molecule.

Analysis of Chemical Shifts and Multiplicities

In ¹H NMR, the chemical shift of each proton is influenced by its local electronic environment. The protons on the aromatic ring would exhibit distinct shifts due to the effects of the fluorine and methoxy (B1213986) substituents. The protons of the heptanoyl chain would appear in the aliphatic region of the spectrum, with the chemical shifts of the methylene (B1212753) groups progressively shifting upfield as their distance from the electron-withdrawing carbonyl group increases. The multiplicity, or splitting pattern, of each signal, as a singlet, doublet, triplet, etc., reveals the number of adjacent, non-equivalent protons.

In ¹³C NMR, each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts would be characteristic of the carbon types: carbonyl, aromatic (further distinguished by their attachment to fluorine, oxygen, or hydrogen), methoxy, and aliphatic chain carbons.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. acgpubs.orgwikipedia.org For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be indicative of a fluorine atom attached to an aromatic ring. ucsb.educolorado.eduhuji.ac.il

Hypothetical Data Tables:

While no experimental data has been found, the following tables illustrate how such data would be presented. The chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. mdpi.comubc.caresearchgate.net

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | OCH₃ |

| Data not available | Data not available | Data not available | CH₂ (α to C=O) |

| Data not available | Data not available | Data not available | CH₂ |

| Data not available | Data not available | Data not available | CH₂ |

| Data not available | Data not available | Data not available | CH₂ |

| Data not available | Data not available | Data not available | CH₂ |

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | Aromatic C-F |

| Data not available | Aromatic C-OCH₃ |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-C=O |

| Data not available | OCH₃ |

| Data not available | CH₂ (α to C=O) |

| Data not available | CH₂ |

| Data not available | CH₂ |

| Data not available | CH₂ |

| Data not available | CH₂ |

Table 3: Hypothetical ¹⁹F NMR Data

| Chemical Shift (ppm) | Assignment |

|---|

Determination of Coupling Constants and Their Mechanistic Implications

Coupling constants (J-values), measured in Hertz (Hz), provide information about the connectivity of atoms through chemical bonds. In ¹H NMR, the magnitude of the coupling constant between two protons depends on the number of bonds separating them and their dihedral angle. For the aromatic protons, distinct ortho, meta, and para coupling constants would be observed. Additionally, coupling between the fluorine atom and the aromatic protons would result in further splitting of the proton signals, with the magnitude of the J-coupling being characteristic of the number of bonds separating the nuclei (e.g., ³JHF, ⁴JHF). organicchemistrydata.org

Table 4: Hypothetical Coupling Constants

| Coupling | Value (Hz) |

|---|---|

| ³JHH (ortho) | Data not available |

| ⁴JHH (meta) | Data not available |

| ³JHF (ortho) | Data not available |

Multi-Dimensional NMR Techniques for Comprehensive Structural Proof

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

Correlation Spectroscopy (COSY)

A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other. Cross-peaks in the COSY spectrum would confirm the sequence of the methylene groups in the heptanoyl chain and establish the relative positions of the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)

An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons.

An HMBC experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations from the methoxy protons would confirm the assignment of the methoxy carbon and the aromatic carbon to which it is attached. Similarly, correlations from the α-methylene protons of the heptanoyl chain would confirm the assignments of the carbonyl carbon and the aromatic carbon attached to the acyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) stands as a pivotal NMR technique for determining the spatial arrangement of atoms within a molecule, independent of their through-bond connectivity. The method detects dipolar couplings between protons that are in close spatial proximity, typically within a 5 Å radius. This is particularly insightful for defining the conformation of flexible moieties, such as the aliphatic heptanoyl chain relative to the substituted aromatic ring in "this compound".

For this specific compound, a NOESY spectrum would be anticipated to show cross-peaks indicating spatial proximity between the protons of the methoxy group (-OCH₃) and the adjacent aromatic proton. Furthermore, correlations between the α-methylene protons of the heptanoyl chain and the aromatic proton at the 6-position of the phenyl ring would provide critical distance constraints. The intensity of these NOESY cross-peaks is inversely proportional to the sixth power of the distance separating the interacting nuclei, which allows for a semi-quantitative analysis of internuclear distances, thereby helping to elucidate the molecule's preferred conformational state in solution.

X-ray Crystallography for Definitive Solid-State Structure Determination.nih.gov

X-ray crystallography offers the most definitive method for elucidating the atomic-resolution three-dimensional structure of a compound in its solid state. nih.gov This powerful technique provides precise and unambiguous data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and its packing within a crystal lattice. nih.gov Although a crystal structure for "this compound" has not been reported in the public domain, examining the crystallographic data of related structures, such as 1-(2-hydroxy-5-methoxyphenyl)ethanone, can offer valuable insights into the anticipated structural characteristics. nih.gov

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For organic molecules like "this compound," a prevalent method is the slow evaporation of a saturated solution. nih.gov This technique involves dissolving the compound in a suitable solvent or solvent system, such as ethanol, ethyl acetate, or a mixture containing hexane, and allowing the solvent to evaporate over a period of days or weeks. nih.gov This gradual process promotes the slow, orderly arrangement of molecules into a well-defined crystal lattice, which is essential for obtaining sharp diffraction patterns.

Following successful crystal growth and data collection, a detailed analysis of the molecule's geometric parameters is conducted. For "this compound," key parameters of interest include the lengths of the C-F and C-O bonds on the phenyl ring, the angles defining the geometry of the ketone group, and the dihedral angle that describes the rotational relationship between the phenyl ring and the acyl chain. In analogous structures, bond lengths and angles are generally found to be within normal ranges. nih.gov The planarity of the phenyl ring is a fundamental feature, though minor deviations can occur. nih.gov

Below are tables of representative geometric data based on similar reported structures.

| Bond | Length (Å) |

|---|---|

| C-O (methoxy) | 1.35 - 1.45 |

| C-C (aromatic) | 1.38 - 1.40 |

| C=O (carbonyl) | 1.22 - 1.23 |

| C-F | 1.35 - 1.37 |

| Angle | Degree (°) |

|---|---|

| C-C-C (aromatic) | 118.0 - 121.0 |

| O-C-C (methoxy) | 115.0 - 117.0 |

| C-C=O | 118.0 - 122.0 |

| Dihedral Angle | Degree (°) |

|---|---|

| Phenyl Ring - Carbonyl Group | 10.0 - 30.0 |

Note: The data in the tables is illustrative, based on typical values for the functional groups present, and serves to represent the expected geometric parameters.

The analysis of crystal packing provides a deep understanding of the intermolecular forces that dictate the supramolecular architecture of a solid. rsc.org For "this compound," the presence of a polar aromatic head and a nonpolar alkyl tail suggests a complex interplay of non-covalent interactions. These likely include dipole-dipole forces, London dispersion forces along the heptyl chains, and potential weak C-H···O and C-H···F hydrogen bonds. researchgate.netnih.gov The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. researchgate.netnih.gov The final crystal packing arrangement represents the energetic minimum achieved by maximizing attractive forces while minimizing steric hindrance. In many molecular crystals, the structure is stabilized by a network of van der Waals forces. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition through ultra-precise mass measurement. For "this compound," with a molecular formula of C₁₄H₁₉FO₂, HRMS can provide its mass with an accuracy in the low parts-per-million (ppm) range, allowing for confident formula confirmation.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 169.06593 |

| [M+Na]⁺ | 191.04787 |

| [M-H]⁻ | 167.05137 |

| [M+NH₄]⁺ | 186.09247 |

Note: The data is for the related compound 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (M) and illustrates the high-precision data obtained from HRMS analysis. uni.lu

Mechanistic Studies and Chemical Reactivity of 1 5 Fluoro 2 Methoxyphenyl Heptan 1 One

Reactivity at the Ketone Carbonyl Group

The carbonyl group (C=O) is the most prominent site for chemical transformations in 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions and Stereochemical Control

The carbonyl carbon of this compound is a prime target for a wide array of nucleophilic addition reactions. Reagents such as organometallics (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., sodium borohydride, lithium aluminum hydride), and cyanides can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Given that the carbon atom of the ketone is prochiral, the addition of a nucleophile can lead to the formation of a new stereocenter. In the absence of any chiral influence, the nucleophile can attack from either face of the planar carbonyl group with equal probability, resulting in a racemic mixture of the corresponding tertiary alcohol. However, stereochemical control can be achieved through various strategies, including the use of chiral reducing agents or chiral auxiliaries, which can favor the formation of one enantiomer or diastereomer over the other.

Table 1: Examples of Potential Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Alkyl (R⁻) | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

Enolization and Reactions of Enolate Intermediates

The presence of α-hydrogens on the carbon atom adjacent to the carbonyl group (on the heptanoyl chain) allows this compound to undergo enolization. In the presence of a base, a proton can be abstracted from the α-carbon to form a resonance-stabilized enolate anion. masterorganicchemistry.com

This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can react with alkyl halides in an SN2 reaction (alkylation) to introduce an alkyl group at the α-position. masterorganicchemistry.com Furthermore, the enolate can add to other carbonyl compounds, such as aldehydes or ketones, in what is known as an aldol (B89426) addition or condensation reaction. masterorganicchemistry.com The regioselectivity of enolate formation (in cases of unsymmetrical ketones) can often be controlled by the reaction conditions, such as the choice of base, temperature, and solvent. masterorganicchemistry.com

Transformations of the Fluoro-Methoxyphenyl Aromatic Ring

The aromatic ring of this compound is also a site of significant reactivity, primarily governed by the electronic effects of its substituents: the fluoro group, the methoxy (B1213986) group, and the heptanoyl group.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Modulations by Substituents

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the existing substituents.

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Fluoro Group (-F): Halogens are deactivating yet ortho, para-directing. They withdraw electron density inductively (deactivating) but can donate electron density through resonance (directing effect).

Heptanoyl Group (-COC₆H₁₃): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through both induction and resonance.

The combined influence of these groups dictates the position of incoming electrophiles. The powerful ortho, para-directing effect of the methoxy group is the dominant factor. The position ortho to the methoxy group (C3) and the position para to it (C5, which is already substituted with fluorine) are electronically enriched. The heptanoyl group deactivates the ring, particularly at its ortho (C3) and para (C6) positions relative to its point of attachment. The fluoro group also directs ortho (C6) and para (C2, already substituted with methoxy).

Considering these effects, the most likely position for electrophilic attack is C3, which is ortho to the strongly activating methoxy group and meta to the deactivating heptanoyl and fluoro groups. Position C6 is sterically hindered by the adjacent heptanoyl group and deactivated by the fluoro group.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C2 | Activating (Resonance) | Ortho, Para |

| -F | C5 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Common EAS reactions include nitration (using nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid), and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.comwikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orglibretexts.org

In this compound, the leaving group would be the fluoride (B91410) ion. For an SNAr reaction to occur, the ring must be sufficiently electron-poor. The heptanoyl group at the C1 position is electron-withdrawing and is para to the fluorine atom at C5. The methoxy group at C2, however, is strongly electron-donating, which counteracts the effect of the heptanoyl group and deactivates the ring towards nucleophilic attack. Therefore, while not impossible, SNAr reactions on this substrate are expected to be difficult and would likely require harsh reaction conditions or a very strong nucleophile.

Detailed Reaction Mechanism Investigations

Exploration of Ionic Pathways (e.g., SN1, SN2, Carbocation Rearrangements)

Ionic pathways for this compound primarily involve reactions at the carbonyl group and the benzylic position.

The carbonyl group (C=O) is inherently polar, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. numberanalytics.com Aromatic ketones, such as the compound , undergo nucleophilic addition reactions. numberanalytics.com Common nucleophiles like Grignard reagents or hydride donors (e.g., from sodium borohydride) would add to the carbonyl carbon. numberanalytics.commnstate.edumsu.edu The presence of the electron-donating methoxy group at the ortho position can increase the electron density on the carbonyl carbon, potentially reducing its reactivity towards nucleophiles compared to an unsubstituted acetophenone (B1666503). Conversely, the electron-withdrawing fluorine atom at the meta position would have a counteracting, albeit weaker, effect.

Reactions at the benzylic position, the carbon adjacent to the aromatic ring, can proceed via SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the substrate. youtube.comlibretexts.org For a reaction to occur at the benzylic carbon of the heptanoyl chain, a leaving group would need to be present on that carbon. For instance, if the α-carbon were halogenated, it could undergo nucleophilic substitution. A primary benzylic halide would favor an SN2 mechanism, characterized by a bimolecular, one-step process with inversion of stereochemistry. libretexts.orgglasp.co A tertiary benzylic halide would favor an SN1 mechanism due to the formation of a stable benzylic carbocation, which is stabilized by resonance with the aromatic ring. glasp.coreddit.comyoutube.com Given the structure of this compound, the α-carbon is secondary, making both SN1 and SN2 pathways possible, with the outcome influenced by the nucleophile's strength and solvent polarity. libretexts.orgglasp.co

Carbocation rearrangements are a possibility in reactions that proceed through a carbocation intermediate, such as SN1 or E1 reactions. lumenlearning.comlibretexts.orgmasterorganicchemistry.com If a carbocation were formed at a less stable position on the heptanoyl chain, a hydride or alkyl shift could occur to generate a more stable carbocation. lumenlearning.comlibretexts.org For example, if a reaction were to generate a carbocation at the β-carbon of the heptanoyl chain, a hydride shift from the α-carbon could occur to form a more stable benzylic carbocation. Such rearrangements are common in organic chemistry and lead to the formation of structural isomers. libretexts.org

Table 1: Factors Influencing Ionic Reaction Pathways at the Benzylic Position

| Reaction Type | Substrate Structure | Nucleophile | Solvent | Intermediate | Stereochemistry |

| SN1 | Tertiary > Secondary | Weak (e.g., H₂O, ROH) | Polar Protic | Carbocation | Racemization |

| SN2 | Primary > Secondary | Strong (e.g., OH⁻, CN⁻) | Polar Aprotic | Transition State | Inversion |

Studies on Radical Reaction Mechanisms

The carbonyl group of this compound can be activated under photoredox catalysis to form ketyl radicals. nih.gov This transformation inverts the typical electrophilic nature of the carbonyl carbon into a nucleophilic radical. nih.gov The formation of these ketyl radicals opens up possibilities for various carbon-carbon bond-forming reactions. nih.gov For instance, these radicals can couple with olefins or other radical species. nih.gov The high reduction potential of ketones can be a limitation, but photoredox catalysis provides a pathway to access these reactive intermediates under mild conditions. nih.gov

Another potential radical pathway involves the α-position to the carbonyl group. The α-hydrogens are acidic and can be removed to form an enolate, which can then participate in radical reactions. ncert.nic.in Halogenation at the α-position, for instance, can proceed via an enol or enolate intermediate and may involve radical species, especially under photochemical conditions. libretexts.org The presence of the heptanoyl chain provides multiple α-hydrogens that could be involved in such processes.

Furthermore, radical reactions can be initiated at the benzylic position. The benzylic C-H bonds are weaker than other sp³ C-H bonds and are susceptible to hydrogen atom abstraction to form a resonance-stabilized benzylic radical. youtube.com This radical can then undergo various reactions, such as addition to alkenes or coupling with other radicals. youtube.com

Table 2: Potential Radical Reactions

| Reaction Name | Reactive Site | Intermediate | Potential Product Type |

| Ketyl Radical Formation | Carbonyl Carbon | Ketyl Radical Anion | Pinacol-type dimers, Tertiary Alcohols |

| α-Hydrogen Abstraction | α-Carbon | Enolate Radical | α-Functionalized Ketones |

| Benzylic Hydrogen Abstraction | Benzylic Carbon | Benzylic Radical | Dimerized products, Alkylated arenes |

Pericyclic and Concerted Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are characterized by their high stereospecificity. wikipedia.orgmsu.edulibretexts.org While less common for simple ketones, this compound could potentially participate in certain types of pericyclic reactions.

One such possibility is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition where the carbonyl group can act as a dienophile. youtube.com In this scenario, the C=O double bond would react with a conjugated diene. The electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring would influence the electron density of the carbonyl group, thereby affecting its reactivity as a dienophile.

Another class of pericyclic reactions is ene reactions. If the heptanoyl chain contained a double bond in the appropriate position, an intramolecular ene reaction could be possible. msu.edulibretexts.org However, in its saturated form, the heptanoyl chain would not participate in this type of reaction. Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are also a major class of pericyclic reactions, but are less directly applicable to the ground-state structure of this compound without prior modification. msu.edulibretexts.org

Catalytic Activation and Selective Transformations

The structure of this compound offers several handles for catalytic activation to achieve selective chemical transformations.

The aromatic C-F bond, while strong, can be activated by certain transition metal catalysts. numberanalytics.comnih.gov This could lead to transformations where the fluorine atom is replaced by another functional group. Similarly, the C-O bond of the methoxy group is a target for activation, particularly with nickel catalysis, enabling cross-coupling reactions. acs.org

The carbonyl group itself can be catalytically reduced. Catalytic hydrogenation using ruthenium nanoparticles, for example, has been shown to be effective for the selective reduction of aromatic ketones to the corresponding alcohols. rsc.org The conditions of the hydrogenation (pressure, temperature) can be tuned to either selectively reduce the ketone or to reduce both the ketone and the aromatic ring. rsc.org

The α-position of the ketone is another key site for catalytic functionalization. Palladium-catalyzed α-arylation of ketones is a well-established method for forming C-C bonds. organic-chemistry.org Using a suitable palladium catalyst and a phosphine (B1218219) ligand, the enolate of this compound could be coupled with an aryl halide to introduce a new aryl group at the α-position. organic-chemistry.org Furthermore, Brønsted acid catalysis can be employed for the α-alkylation of ketones. nih.gov

Finally, the directing group ability of the carbonyl and methoxy groups can be harnessed in C-H activation reactions. Transition metal catalysts, such as rhodium or ruthenium, can coordinate to the oxygen atom of the carbonyl or methoxy group and direct the functionalization of a specific C-H bond on the aromatic ring, for instance at the C6 position. rsc.orgacs.org

Table 3: Summary of Potential Catalytic Transformations

| Catalytic System | Target Site | Transformation |

| Palladium/Phosphine Ligands | α-Carbon | α-Arylation |

| Ruthenium Nanoparticles | Carbonyl Group | Hydrogenation to Alcohol |

| Nickel Catalysts | C-O bond of Methoxy Group | Cross-coupling Reactions |

| Rhodium/Ruthenium Catalysts | Aromatic C-H bond | Directed C-H Functionalization |

| Brønsted Acids | α-Carbon | α-Alkylation |

Computational Chemistry and Theoretical Insights into 1 5 Fluoro 2 Methoxyphenyl Heptan 1 One

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For a compound like 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, DFT calculations, often utilizing functionals such as B3LYP in conjunction with basis sets like 6-311G++(d,p), can elucidate a wealth of information about its ground state. researchgate.net

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule. Given the presence of a flexible heptanoyl chain and a methoxy (B1213986) group, the molecule can exist in multiple conformations.

A thorough conformer analysis is crucial to identify the global minimum energy structure among various local minima. This involves systematically rotating the rotatable bonds, such as the C-C bonds within the heptyl chain and the C-O bond of the methoxy group, and performing geometry optimization for each starting conformation. The relative energies of these conformers determine their population distribution at a given temperature. For this compound, the orientation of the heptanoyl chain relative to the phenyl ring and the positioning of the methoxy group are the primary determinants of conformational isomerism. Computational studies on similar molecules have demonstrated the importance of such analyses in understanding their structural preferences. researchgate.net

Illustrative Table of Optimized Geometrical Parameters This table presents hypothetical optimized bond lengths and angles for the lowest energy conformer of this compound, as would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation. Actual values would require a specific computational study.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| C=O Bond Length | 1.22 | C-C-C (heptyl) | 112.5 |

| C-F Bond Length | 1.35 | C-O-C (methoxy) | 118.0 |

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, while the LUMO is likely centered on the carbonyl group and the aromatic ring. The fluorine atom, being highly electronegative, influences the charge distribution across the ring. A Mulliken charge analysis, derived from DFT calculations, can quantify the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. youtube.com

Illustrative Table of Frontier Orbital Energies This table shows representative HOMO, LUMO, and energy gap values for this compound, as would be predicted by DFT calculations. These values are for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for the interpretation of experimental data. For this compound, theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental spectra to aid in signal assignment. chemicalbook.com

Similarly, the vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the C=O stretch of the ketone, the C-O-C stretches of the methoxy group, and the C-F stretch. Comparing the computed spectrum with an experimental one can confirm the molecular structure.

Illustrative Table of Predicted Vibrational Frequencies This table lists some key predicted IR vibrational frequencies for this compound. The values are representative and would be obtained from a DFT frequency calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1680 |

| Aromatic C=C Stretch | 1600, 1510 |

| C-O-C Asymmetric Stretch | 1250 |

Theoretical Investigation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, theoretical investigations can shed light on its formation, typically via a Friedel-Crafts acylation reaction, and its subsequent reactivity. organic-chemistry.orgsigmaaldrich.com

A key application of computational chemistry is the calculation of reaction energy profiles. This involves identifying the structures and energies of reactants, intermediates, transition states, and products along a reaction coordinate. The activation barrier, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For the Friedel-Crafts acylation of 4-fluoroanisole (B119533) with heptanoyl chloride to form this compound, DFT calculations can model the formation of the acylium ion electrophile and its subsequent attack on the aromatic ring. masterorganicchemistry.com The energy profile would reveal the activation barriers for these steps, providing a quantitative measure of the reaction's feasibility. researchgate.net

Friedel-Crafts acylation reactions on substituted aromatic rings often yield a mixture of isomers. In the case of 4-fluoroanisole, acylation can potentially occur at different positions on the ring. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director.

Theoretical calculations can be used to rationalize the observed regioselectivity. By calculating the activation barriers for the attack of the acylium ion at each possible position on the 4-fluoroanisole ring, the preferred reaction pathway can be identified. The position with the lowest activation barrier will correspond to the major product. This is often related to the stability of the Wheland intermediate (the sigma complex) formed during the electrophilic aromatic substitution. The directing effects of the methoxy and fluoro substituents can thus be quantified and understood in terms of transition state energies. chemijournal.comstackexchange.com

Quantum Chemical Descriptors and Structure-Reactivity Relationships (Theoretical)

Quantum chemical descriptors are numerical values derived from the three-dimensional structure of a molecule that are used to predict its physicochemical properties and biological activity. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness, are instrumental in establishing structure-reactivity relationships. They provide a quantitative understanding of a molecule's reactivity, stability, and potential interaction mechanisms.

A thorough search of scientific databases has yielded no specific studies that calculate or analyze the quantum chemical descriptors for this compound. Consequently, there are no published data tables or detailed research findings to report on its theoretical structure-reactivity relationships. Such an analysis would typically involve density functional theory (DFT) or other ab initio computational methods to model the molecule and derive these key electronic parameters. Without such studies, any discussion of its specific reactivity based on theoretical descriptors would be purely speculative.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the bonding and electronic structure of molecules. It provides a localized, intuitive picture of chemical bonding by partitioning the molecular wavefunction into orbitals that correspond to lone pairs, core pairs, and bonds. A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, which are crucial for understanding hyperconjugation, resonance effects, and the nature of intermolecular forces such as hydrogen bonding. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs and their associated stabilization energies.

As with the quantum chemical descriptors, there is no available research in the public domain that presents an NBO analysis of this compound. Therefore, no data tables detailing orbital occupancies, hybridization, or the stabilization energies of key donor-acceptor interactions can be provided. A dedicated computational study would be required to elucidate the specific intramolecular and intermolecular interactions that govern the behavior of this compound.

Applications of 1 5 Fluoro 2 Methoxyphenyl Heptan 1 One As a Synthetic Intermediate

Precursor for the Synthesis of Complex Organic Molecules

The reactivity of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one is primarily centered around its ketone functional group and the substituted aromatic ring. These features allow it to serve as a foundational element in the synthesis of intricate molecular architectures.

Development of Novel Heterocyclic Scaffolds

The ketone moiety of this compound is a key handle for the construction of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound itself does not possess an amino group, it can be readily converted into an o-amino derivative. Subsequent reaction of this amino ketone with a suitable carbonyl compound would yield a highly substituted quinoline. Alternatively, transition-metal-free methods for constructing quinolines from acetophenones and anthranils have been reported, providing a potential pathway for utilizing this compound in the synthesis of 3-substituted quinolines. acs.org The Combes quinoline synthesis, which involves the acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds, offers another route where a derivative of the title compound could be employed. pharmaguideline.com

Pyrazoles: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. jk-sci.comgoogle.com The 1,3-dicarbonyl precursor can be generated from this compound via a Claisen condensation with an appropriate ester. The resulting dicarbonyl compound can then be cyclized with hydrazine (B178648) or a substituted hydrazine to afford a variety of pyrazole (B372694) derivatives. rsc.orgresearchgate.net A two-step flow chemistry process has also been described for the synthesis of pyrazoles from acetophenones, which could be adapted for the target compound. galchimia.com

Isoxazoles: The synthesis of isoxazoles can be achieved by reacting 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.gov As mentioned, the required 1,3-dicarbonyl intermediate is accessible from this compound. Another approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, a method that offers a high degree of regioselectivity. wikipedia.org The ketone can also be a precursor to isoxazolines through reactions with hydroxylamine followed by further transformations. organic-chemistry.orgmdpi.comsphinxsai.com

Pyrimidines: Pyrimidine rings can be constructed from 1,3-dicarbonyl compounds and amidines. rsc.orgresearchgate.net The versatility of this approach allows for the synthesis of a wide range of substituted pyrimidines by varying the substituents on both the dicarbonyl and amidine components. mdpi.comorganic-chemistry.orgclockss.org

A hypothetical reaction scheme for the synthesis of a pyrazole derivative is presented below:

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| This compound | Diethyl oxalate | 1. Sodium ethoxide, Ethanol; 2. Acid workup | Ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxo-heptanoate (a 1,3-dicarbonyl) |

| Ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxo-heptanoate | Hydrazine hydrate | Acetic acid, Ethanol, Reflux | 5-(5-Fluoro-2-methoxyphenyl)-3-pentyl-1H-pyrazole-4-carboxylic acid ethyl ester |

Construction of Polyfunctionalized Aromatic Systems

The substituted benzene (B151609) ring of this compound is amenable to further functionalization, enabling the synthesis of complex aromatic systems. The existing methoxy (B1213986) group is an ortho-, para-director, while the fluoro and acyl groups are deactivating meta-directors. This substitution pattern can be exploited for regioselective electrophilic aromatic substitution reactions.

Furthermore, the ketone functionality can serve as a handle for introducing additional diversity through cross-coupling reactions. For instance, conversion of the ketone to an enol triflate would provide a substrate for Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl or vinyl groups. acs.org The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide or triflate. libretexts.orgorganic-chemistry.org This methodology has been successfully applied to acetophenone (B1666503) derivatives. researchgate.netikm.org.myresearchgate.net

Role in Multi-Step Asymmetric Synthesis

The prochiral ketone of this compound is a prime target for asymmetric transformations, leading to the formation of chiral alcohols, which are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.

Asymmetric Reduction: The asymmetric reduction of the ketone to a secondary alcohol can be achieved using various methods, including enzymatic reductions and chiral catalysts. Biocatalysts, such as whole cells from plants like Lens culinaris or microorganisms like Rhodotorula glutinis, have been shown to reduce acetophenone derivatives with high enantioselectivity. tandfonline.comnih.gov Chemical methods often employ chiral metal complexes, such as those based on ruthenium, in asymmetric transfer hydrogenation reactions to produce chiral alcohols with high enantiomeric excess. organic-chemistry.orgpku.edu.cnpku.edu.cn Chiral hydride reagents prepared from lithium aluminum hydride and chiral ligands are also effective. oup.com

Asymmetric Alkylation: The α-carbon to the ketone can be asymmetrically alkylated to introduce a new stereocenter. This can be achieved using chiral auxiliaries or through catalytic asymmetric methods. nih.govnih.gov For instance, the use of chiral oxazolidinones, known as Evans auxiliaries, can direct the diastereoselective alkylation of the corresponding enolate. wikipedia.org

Asymmetric Aldol (B89426) Reactions: The ketone can participate in asymmetric aldol reactions, either as the enolate component or the electrophile. By employing chiral auxiliaries, it is possible to control the stereochemical outcome of the reaction, leading to the formation of products with two new contiguous stereocenters. wiley-vch.deblogspot.combath.ac.ukyoutube.com

Below is a table summarizing potential asymmetric transformations of this compound:

| Transformation | Method | Chiral Source | Product Stereochemistry |

| Asymmetric Reduction | Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst | (R)- or (S)-alcohol |

| Asymmetric Alkylation | Enolate Alkylation | Chiral Auxiliary (e.g., Evans oxazolidinone) | Diastereoselective |

| Asymmetric Aldol Reaction | Mukaiyama Aldol Reaction | Chiral Lewis Acid Catalyst | Syn- or Anti-aldol adduct |

Strategies for Diversity-Oriented Synthesis (DOS) using the Compound

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. nih.govnih.govscispace.comrsc.org this compound is an excellent starting point for DOS due to its multiple reactive sites. A DOS strategy could involve a series of branching reaction pathways starting from this central scaffold. researchgate.net

For example, the ketone can be transformed into an alkene, an alkyne, an epoxide, or an amine, each opening up new avenues for diversification. The aromatic ring can undergo various substitution reactions at the positions activated or deactivated by the existing substituents. The long alkyl chain can also be modified. By combining these transformations in a combinatorial fashion, a large library of diverse molecules can be rapidly synthesized. Such libraries are invaluable for screening for new biological activities. The use of ketone-functionalized scaffolds is a known strategy for creating diverse compound libraries. sygnaturediscovery.comuq.edu.auacs.org

Potential for Derivatization Towards Advanced Building Blocks in Chemical Science

The functional groups of this compound can be chemically modified to create a range of advanced building blocks.

Derivatization of the Carbonyl Group: The ketone can be converted into a variety of other functional groups, including a secondary alcohol, an amine (via reductive amination), a hydrazone, or an oxime. It can also be used in Wittig-type reactions to form alkenes.

Derivatization of the Aromatic Ring: The fluoro group can potentially be displaced via nucleophilic aromatic substitution under certain conditions. The methoxy group can be cleaved to reveal a phenol, which can then be further functionalized. New substituents can be introduced onto the ring via electrophilic substitution reactions.

Modification of the Heptyl Chain: The alkyl chain can be functionalized through free-radical reactions, although this often lacks selectivity. Alternatively, the ketone can be used to direct C-H activation at the α-position.

These derivatizations significantly expand the utility of this compound, transforming it into a versatile toolkit for the synthesis of customized molecules with specific properties for applications in materials science and drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one, and how do reaction conditions influence yield and purity?

- Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a protocol similar to GP-7 (General Procedure 7) involves reacting 1-fluoro-5-iodopentane with a zinc reagent under inert conditions . Purification typically employs silica gel column chromatography (2%–6% acetone/DCM gradient) or preparative TLC (5:4 EtOAc/hexanes) . Yield and purity depend on solvent choice, temperature, and catalyst activity. Contaminants like unreacted precursors often require multiple purification steps.

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For instance, in analogous compounds, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while fluorine substituents cause splitting patterns in aromatic protons . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural validation .

Q. What are the primary physicochemical properties of this compound relevant to biological studies?

- Answer: Key properties include:

- Lipophilicity: Enhanced by the methoxy and fluoro groups, influencing membrane permeability .

- Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ketone group.

- Solubility: Low in water but soluble in organic solvents (e.g., DCM, acetone) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data arising from structural analogs?

- Answer: Structural analogs like 1-(4-tert-butylphenyl)heptan-1-one show variable enzyme modulation due to steric effects . To address contradictions:

- Comparative SAR Studies: Systematically modify substituents (e.g., replacing methoxy with hydroxy groups) and assay activity .

- Crystallographic Analysis: Use SHELX-refined structures to identify binding site interactions .

- Meta-Analysis: Cross-reference data from controlled substances with similar backbones (e.g., PV8, a pyrrolidinophenone derivative) .

Q. What computational strategies are effective for predicting the pharmacokinetics of this compound?

- Answer:

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

- QSAR Models: Use descriptors like logP and polar surface area to estimate absorption and bioavailability .

- Docking Studies: Map the compound to receptors (e.g., GPCRs) using software like AutoDock, referencing crystallographic data from SHELX-refined structures .

Q. What experimental designs optimize the synthesis of this compound for high-throughput pharmacological screening?

- Answer:

- Automated Flow Chemistry: Reduces reaction time and improves reproducibility .

- DoE (Design of Experiments): Vary parameters (temperature, catalyst loading) to identify optimal conditions .

- Parallel Purification: Use combiflash systems with gradient elution for rapid purification .

Q. How does the compound’s fluorinated aromatic ring influence its interaction with biological targets?

- Answer: The fluorine atom’s electronegativity and small size enhance binding via:

- Dipole Interactions: Stabilizes binding to polar enzyme pockets.

- Steric Effects: Minimizes steric hindrance compared to bulkier substituents (e.g., tert-butyl) .

- Metabolic Resistance: Fluorine reduces susceptibility to oxidative degradation .

Methodological Considerations

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

- Answer:

- HPLC-MS: Detects low-abundance impurities (e.g., unreacted 5-fluoro-2-methoxybenzaldehyde).

- GC-FID: Monitors volatile byproducts .

- NMR Spin-Saturation Transfer: Identifies slowly interconverting conformers .

Q. How should researchers design toxicity studies for this compound?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.